molecular formula C9H14O2 B095882 4-Propylcyclohexane-1,3-dione CAS No. 18456-81-0

4-Propylcyclohexane-1,3-dione

Cat. No. B095882
CAS RN: 18456-81-0
M. Wt: 154.21 g/mol
InChI Key: WWLVJBISOZBFCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Propylcyclohexane-1,3-dione (PCCD) is a cyclic diketone that has gained attention in the scientific community due to its unique chemical properties and potential applications. PCCD is a colorless crystalline solid that is soluble in organic solvents. It is widely used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.

Scientific Research Applications

4-Propylcyclohexane-1,3-dione has been extensively studied for its potential applications in various fields of science. It is widely used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals. 4-Propylcyclohexane-1,3-dione has been used in the synthesis of antitumor agents, anti-inflammatory agents, and antimicrobial agents. It has also been used in the synthesis of chiral ligands for asymmetric catalysis.

Mechanism Of Action

The mechanism of action of 4-Propylcyclohexane-1,3-dione is not well understood. However, it is believed that 4-Propylcyclohexane-1,3-dione acts as a Michael acceptor, reacting with nucleophiles such as thiols, amines, and carboxylic acids. 4-Propylcyclohexane-1,3-dione has been shown to react with glutathione, a tripeptide thiol, forming a stable adduct. This suggests that 4-Propylcyclohexane-1,3-dione may have a potential role in modulating cellular redox status.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Propylcyclohexane-1,3-dione are not well studied. However, it has been reported that 4-Propylcyclohexane-1,3-dione has antioxidant properties. 4-Propylcyclohexane-1,3-dione has been shown to scavenge free radicals and inhibit lipid peroxidation. 4-Propylcyclohexane-1,3-dione has also been reported to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.

Advantages And Limitations For Lab Experiments

4-Propylcyclohexane-1,3-dione has several advantages for lab experiments. It is readily available and easy to synthesize. 4-Propylcyclohexane-1,3-dione has a high purity and yield, making it an ideal starting material for the synthesis of various organic compounds. However, 4-Propylcyclohexane-1,3-dione has some limitations for lab experiments. It is highly reactive and can react with various nucleophiles, making it difficult to handle. 4-Propylcyclohexane-1,3-dione is also unstable in the presence of moisture and air, and it should be stored in a dry and inert atmosphere.

Future Directions

There are several future directions for the study of 4-Propylcyclohexane-1,3-dione. One potential direction is the study of the mechanism of action of 4-Propylcyclohexane-1,3-dione. Understanding the mechanism of action of 4-Propylcyclohexane-1,3-dione can provide insight into its potential applications in various fields of science. Another potential direction is the study of the biochemical and physiological effects of 4-Propylcyclohexane-1,3-dione. Studying the effects of 4-Propylcyclohexane-1,3-dione can provide insight into its potential therapeutic applications. Additionally, the synthesis of novel 4-Propylcyclohexane-1,3-dione derivatives can lead to the discovery of new compounds with unique chemical properties and potential applications.

Synthesis Methods

4-Propylcyclohexane-1,3-dione can be synthesized by the oxidation of 4-propylcyclohexanone using various oxidizing agents such as potassium permanganate, chromium trioxide, and sodium hypochlorite. The most commonly used method for the synthesis of 4-Propylcyclohexane-1,3-dione is the oxidation of 4-propylcyclohexanone using potassium permanganate in the presence of sulfuric acid. This method yields 4-Propylcyclohexane-1,3-dione with high purity and yield.

properties

CAS RN

18456-81-0

Product Name

4-Propylcyclohexane-1,3-dione

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

4-propylcyclohexane-1,3-dione

InChI

InChI=1S/C9H14O2/c1-2-3-7-4-5-8(10)6-9(7)11/h7H,2-6H2,1H3

InChI Key

WWLVJBISOZBFCG-UHFFFAOYSA-N

SMILES

CCCC1CCC(=O)CC1=O

Canonical SMILES

CCCC1CCC(=O)CC1=O

synonyms

4-Propyl-1,3-cyclohexanedione

Origin of Product

United States

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